(S)-(-)-4-Amino-2-hydroxybutyric acid

Description

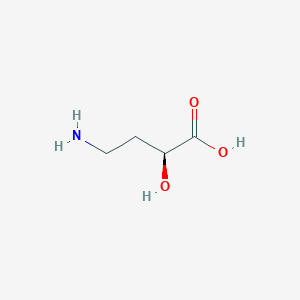

Structure

3D Structure

Properties

IUPAC Name |

(2S)-4-amino-2-hydroxybutanoic acid | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C4H9NO3/c5-2-1-3(6)4(7)8/h3,6H,1-2,5H2,(H,7,8)/t3-/m0/s1 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

IVUOMFWNDGNLBJ-VKHMYHEASA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C(CN)C(C(=O)O)O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

C(CN)[C@@H](C(=O)O)O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C4H9NO3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

119.12 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

40371-51-5 | |

| Record name | 4-Amino-2-hydroxybutyric acid, (S)-(-)- | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0040371515 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | (2S)-4-amino-2-hydroxy-butanoic acid | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/information-on-chemicals | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

| Record name | 4-AMINO-2-HYDROXYBUTYRIC ACID, (S)-(-)- | |

| Source | FDA Global Substance Registration System (GSRS) | |

| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/2Z3NQ8MG2T | |

| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |

| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |

Foundational & Exploratory

An In-depth Technical Guide to (S)-(-)-4-Amino-2-hydroxybutyric Acid: Chemical Properties and Biological Significance

For Researchers, Scientists, and Drug Development Professionals

Abstract

(S)-(-)-4-Amino-2-hydroxybutyric acid (S-AHBA), a chiral non-proteinogenic amino acid, is a molecule of significant interest in the fields of neuroscience and pharmaceutical development. As an analog of the principal inhibitory neurotransmitter, γ-aminobutyric acid (GABA), S-AHBA exhibits noteworthy biological activities, including potential neuroprotective and neuromodulatory effects. This technical guide provides a comprehensive overview of the chemical and physical properties of S-AHBA, detailed experimental protocols for its synthesis and analysis, and an exploration of its putative mechanism of action through the GABA B receptor signaling pathway. The information presented herein is intended to serve as a valuable resource for researchers and professionals engaged in the study and application of this compelling compound.

Chemical and Physical Properties

This compound is a white to off-white crystalline powder. Its chemical structure consists of a four-carbon chain with an amino group at the C4 position, a hydroxyl group at the C2 position, and a carboxylic acid group at the C1 position. The stereochemistry at the C2 position is (S), which is responsible for its specific biological activity and optical rotation.

Table 1: Physicochemical Properties of this compound

| Property | Value | References |

| CAS Number | 40371-51-5 | [1][2] |

| Molecular Formula | C₄H₉NO₃ | [2] |

| Molecular Weight | 119.12 g/mol | [2] |

| Appearance | White to off-white crystalline powder | [2] |

| Melting Point | 196 - 206 °C | [2] |

| Optical Rotation | [α]²⁰/D = -28.5° to -32.5° (c=1 in H₂O) | [2] |

| Solubility | Soluble in water and methanol. | [3] |

| pKa | (Predicted values) ~2.2 (carboxyl), ~9.8 (amino) | |

| LogP | (Predicted value) -3.1 | |

| SMILES | N--INVALID-LINK--CCO | |

| InChI | InChI=1S/C4H9NO3/c5-2-1-3(6)4(7)8/h3,6H,1-2,5H2,(H,7,8)/t3-/m0/s1 | [4] |

Experimental Protocols

Synthesis

Several synthetic routes to this compound have been reported, often involving stereoselective reactions to obtain the desired enantiomer. Below is a detailed protocol for an enantioselective synthesis starting from a chiral precursor.

Protocol 2.1: Enantioselective Synthesis from L-Aspartic Acid

This method involves the selective reduction of the α-carboxylic acid of L-aspartic acid, followed by deamination and hydroxylation.

Materials:

-

L-Aspartic acid

-

Borane-dimethyl sulfide (B99878) complex (BMS)

-

Sodium nitrite (B80452) (NaNO₂)

-

Hydrochloric acid (HCl)

-

Diethyl ether

-

Ethanol

-

Ion-exchange resin (Dowex 50W-X8)

-

Ammonia (B1221849) solution (NH₄OH)

Procedure:

-

Protection of the β-carboxylic acid: The β-carboxylic acid of L-aspartic acid is selectively protected as an ester (e.g., benzyl (B1604629) ester).

-

Reduction of the α-carboxylic acid: The protected L-aspartic acid is dissolved in anhydrous THF and cooled to 0°C. BMS is added dropwise, and the reaction is stirred at room temperature overnight. The reaction is then quenched by the slow addition of methanol.

-

Deprotection: The protecting group is removed (e.g., by hydrogenolysis for a benzyl ester).

-

Diazotization and Hydroxylation: The resulting amino alcohol is dissolved in aqueous HCl and cooled to 0°C. A solution of NaNO₂ is added dropwise, and the reaction is stirred for several hours. This converts the amino group to a hydroxyl group via a diazonium intermediate, with retention of configuration at the chiral center.

-

Purification: The crude product is purified by ion-exchange chromatography. The reaction mixture is loaded onto a Dowex 50W-X8 column (H⁺ form). The column is washed with deionized water to remove unreacted starting materials and salts. The product is then eluted with a dilute ammonia solution. The fractions containing the product are collected, pooled, and the solvent is removed under reduced pressure to yield this compound.

Purification

Purification of this compound is typically achieved using ion-exchange chromatography, which separates molecules based on their net charge.

Protocol 2.2: Purification by Ion-Exchange Chromatography

Materials:

-

Crude this compound

-

Cation-exchange resin (e.g., Dowex 50W-X8, H⁺ form)

-

Deionized water

-

Ammonia solution (e.g., 2 M NH₄OH)

-

Ninhydrin (B49086) solution (for detection)

Procedure:

-

Column Preparation: A chromatography column is packed with the cation-exchange resin and equilibrated by washing with several column volumes of deionized water.

-

Sample Loading: The crude sample is dissolved in a minimal amount of deionized water and the pH is adjusted to be acidic (pH 2-3) to ensure the amino group is protonated. The sample solution is then loaded onto the top of the resin bed.

-

Washing: The column is washed with several column volumes of deionized water to remove any unbound impurities.

-

Elution: The product is eluted from the resin by applying a gradient or a stepwise increase in the concentration of a basic eluent, such as ammonia solution. The negatively charged carboxyl group of the amino acid is deprotonated, and the positively charged amino group is neutralized, allowing the molecule to be released from the resin.

-

Fraction Collection and Analysis: Fractions are collected throughout the elution process. A small aliquot of each fraction is tested with ninhydrin solution to detect the presence of the amino acid (a purple color indicates a positive result).

-

Isolation: The fractions containing the pure product are combined, and the solvent is removed by rotary evaporation to yield the purified this compound.

Analytical Methods

High-Performance Liquid Chromatography (HPLC) is a common method for assessing the purity and enantiomeric excess of this compound.

Protocol 2.3: Chiral HPLC Analysis

Principle: This method utilizes a chiral stationary phase (CSP) that interacts differently with the two enantiomers of 4-Amino-2-hydroxybutyric acid, leading to their separation.

Instrumentation and Conditions:

-

HPLC System: A standard HPLC system with a UV detector.

-

Column: A chiral column, such as one based on a polysaccharide derivative (e.g., Chiralpak AD-H or Chiralcel OD-H).

-

Mobile Phase: A mixture of a non-polar solvent (e.g., hexane (B92381) or heptane) and a polar modifier (e.g., isopropanol (B130326) or ethanol) with a small amount of an acidic or basic additive (e.g., trifluoroacetic acid or diethylamine) to improve peak shape. A typical mobile phase could be Hexane:Isopropanol:Trifluoroacetic Acid (80:20:0.1, v/v/v).

-

Flow Rate: 1.0 mL/min.

-

Detection: UV at 210 nm.

-

Injection Volume: 10 µL.

-

Sample Preparation: The sample is dissolved in the mobile phase at a concentration of approximately 1 mg/mL.

Procedure:

-

Equilibrate the chiral column with the mobile phase until a stable baseline is achieved.

-

Inject the sample solution.

-

Record the chromatogram. The two enantiomers will appear as separate peaks with different retention times.

-

The enantiomeric excess (% ee) can be calculated from the peak areas of the two enantiomers using the formula: % ee = [ (Area_S - Area_R) / (Area_S + Area_R) ] x 100, where Area_S and Area_R are the peak areas of the (S) and (R) enantiomers, respectively.

Biological Activity and Signaling Pathways

This compound is recognized as an analog of GABA, the primary inhibitory neurotransmitter in the central nervous system. Its biological effects are believed to be mediated primarily through its interaction with GABA receptors, particularly the GABA B receptor.

GABA B Receptor Signaling Pathway

The GABA B receptor is a G-protein coupled receptor (GPCR) that mediates slow and prolonged inhibitory signals in the brain.[5] Activation of the GABA B receptor by an agonist such as this compound initiates a cascade of intracellular events.

Caption: GABA B Receptor Signaling Cascade.

Pathway Description:

-

This compound binds to the GABA B receptor. This binding event induces a conformational change in the receptor.

-

Activation of the associated G-protein. The conformational change in the receptor activates the heterotrimeric G-protein (Gαi/oβγ), causing the exchange of GDP for GTP on the Gα subunit and its dissociation from the Gβγ dimer.[2]

-

Downstream effects of Gαi/o-GTP. The activated Gαi/o subunit inhibits adenylyl cyclase, leading to a decrease in intracellular cyclic AMP (cAMP) levels. This, in turn, reduces the activity of protein kinase A (PKA).[2]

-

Downstream effects of the Gβγ dimer. The Gβγ dimer can directly interact with and activate G-protein-coupled inwardly rectifying potassium (GIRK) channels, leading to an efflux of potassium ions (K⁺) and hyperpolarization of the neuronal membrane.[2] The Gβγ dimer can also inhibit voltage-gated calcium channels (VGCCs), reducing calcium influx.[5]

-

Overall effect. The combined effects of increased K⁺ efflux and decreased Ca²⁺ influx lead to hyperpolarization of the neuron, resulting in an inhibitory postsynaptic potential (IPSP). This makes it more difficult for the neuron to fire an action potential, thus producing an overall inhibitory effect on neurotransmission.

Experimental Workflow for Investigating Receptor Binding

The following workflow outlines a typical experimental approach to confirm the interaction of this compound with the GABA B receptor.

Caption: Workflow for Receptor Binding Assay.

Applications in Research and Drug Development

The unique properties of this compound make it a valuable tool in several areas of research and development:

-

Neuroscience Research: As a selective GABA B receptor agonist, it can be used to probe the physiological roles of this receptor in various brain circuits and its involvement in neurological and psychiatric disorders.[5]

-

Drug Development: Its potential neuroprotective properties are being investigated for the treatment of conditions such as epilepsy, anxiety, and neurodegenerative diseases.[5] It may also serve as a lead compound for the development of novel therapeutics targeting the GABAergic system.

-

Biochemical Research: It is used to study metabolic pathways and the interactions of amino acids within cellular systems.[2]

Safety and Handling

This compound should be handled in a well-ventilated area, and appropriate personal protective equipment (PPE), including gloves and safety glasses, should be worn.[6][7] Avoid inhalation of dust and contact with skin and eyes.[6][7] Store in a tightly sealed container in a cool, dry place.[6][7]

In case of exposure:

-

Inhalation: Move to fresh air.

-

Skin contact: Wash off with soap and plenty of water.

-

Eye contact: Rinse thoroughly with plenty of water for at least 15 minutes.

-

Ingestion: Rinse mouth with water.

Consult a Safety Data Sheet (SDS) for more detailed information.

Conclusion

This compound is a chiral molecule with significant potential in neuroscience and drug discovery. Its well-defined chemical properties and its role as a GABA B receptor agonist provide a solid foundation for further research into its therapeutic applications. The experimental protocols and pathway diagrams presented in this guide offer a comprehensive resource for scientists and researchers working with this compound. Further investigation into its specific in vivo effects and the development of more efficient and scalable synthetic routes will be crucial for unlocking its full therapeutic potential.

References

- 1. researchgate.net [researchgate.net]

- 2. Molecular mechanisms of metabotropic GABAB receptor function - PMC [pmc.ncbi.nlm.nih.gov]

- 3. youtube.com [youtube.com]

- 4. researchgate.net [researchgate.net]

- 5. Diversity of structure and function of GABAB receptors: a complexity of GABAB-mediated signaling - PMC [pmc.ncbi.nlm.nih.gov]

- 6. researchgate.net [researchgate.net]

- 7. creative-diagnostics.com [creative-diagnostics.com]

Elucidating the Structure of (S)-(-)-4-Amino-2-hydroxybutyric Acid: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

(S)-(-)-4-Amino-2-hydroxybutyric acid is a chiral molecule of significant interest in neuroscience and pharmaceutical development. As an analog of the inhibitory neurotransmitter γ-aminobutyric acid (GABA), its precise three-dimensional structure is critical to understanding its biological activity and for its application as a building block in the synthesis of novel therapeutics. This technical guide provides an in-depth overview of the analytical techniques and experimental protocols employed in the comprehensive structure elucidation of this compound.

Spectroscopic Characterization

Spectroscopic methods are fundamental to determining the molecular structure of a compound. Nuclear Magnetic Resonance (NMR) spectroscopy provides information about the carbon-hydrogen framework, Infrared (IR) spectroscopy identifies functional groups, and Mass Spectrometry (MS) determines the molecular weight and fragmentation pattern.

Nuclear Magnetic Resonance (NMR) Spectroscopy

NMR spectroscopy is a powerful technique for elucidating the connectivity and stereochemistry of a molecule. For this compound, both ¹H and ¹³C NMR are employed.

Experimental Protocol: NMR Sample Preparation and Analysis

A standard protocol for preparing an amino acid sample for NMR analysis is as follows:

-

Sample Preparation: Dissolve approximately 5-10 mg of this compound in 0.6-0.8 mL of a suitable deuterated solvent, such as deuterium (B1214612) oxide (D₂O). Ensure the sample is fully dissolved.

-

Filtration: Filter the solution through a glass wool or cotton plug in a Pasteur pipette directly into a 5 mm NMR tube to remove any particulate matter.

-

Homogenization: Gently agitate the NMR tube to ensure a homogeneous solution.

-

Data Acquisition: Acquire ¹H and ¹³C NMR spectra on a high-field NMR spectrometer (e.g., 400 MHz or higher). Standard pulse programs are used for both one-dimensional and two-dimensional experiments (e.g., COSY, HSQC, HMBC) to aid in peak assignments.

¹H NMR Spectral Data

The proton NMR spectrum provides information on the chemical environment and connectivity of the hydrogen atoms in the molecule.

| Chemical Shift (δ) ppm | Multiplicity | Integration | Assignment |

| ~4.1 | dd | 1H | H-2 |

| ~3.0 | t | 2H | H-4 |

| ~1.9 | m | 2H | H-3 |

Note: Chemical shifts are approximate and can vary depending on the solvent and pH.

¹³C NMR Spectral Data

The carbon-13 NMR spectrum reveals the number of unique carbon environments.

| Chemical Shift (δ) ppm | Assignment |

| ~178 | C-1 (Carboxyl) |

| ~68 | C-2 (CH-OH) |

| ~40 | C-4 (CH₂-NH₂) |

| ~35 | C-3 (CH₂) |

Note: Chemical shifts are approximate and can vary depending on the solvent and pH.

Infrared (IR) Spectroscopy

IR spectroscopy is used to identify the functional groups present in a molecule by measuring the absorption of infrared radiation.

Experimental Protocol: Attenuated Total Reflectance (ATR) FTIR Spectroscopy

-

Sample Preparation: Place a small amount of the solid this compound sample directly onto the ATR crystal.

-

Data Acquisition: Apply pressure to ensure good contact between the sample and the crystal. Record the spectrum over a range of 4000-400 cm⁻¹.

-

Background Correction: A background spectrum of the clean ATR crystal should be recorded and subtracted from the sample spectrum.

FTIR Spectral Data

The IR spectrum of this compound shows characteristic absorption bands for its functional groups.

| Wavenumber (cm⁻¹) | Intensity | Assignment |

| 3200-3600 | Broad | O-H stretch (hydroxyl and carboxylic acid) |

| 2800-3200 | Broad | N-H stretch (primary amine) |

| ~2950 | Medium | C-H stretch (aliphatic) |

| ~1710 | Strong | C=O stretch (carboxylic acid) |

| ~1600 | Medium | N-H bend (primary amine) |

| ~1400 | Medium | O-H bend (carboxylic acid) |

| ~1050 | Strong | C-O stretch (hydroxyl) |

Mass Spectrometry (MS)

Mass spectrometry provides information about the molecular weight and elemental composition of a molecule, as well as its fragmentation pattern upon ionization.

Experimental Protocol: Electron Ionization Mass Spectrometry (EI-MS)

-

Sample Introduction: A small amount of the sample is introduced into the mass spectrometer, typically via a direct insertion probe or after separation by gas chromatography.

-

Ionization: The sample is vaporized and bombarded with a high-energy electron beam (typically 70 eV), causing ionization and fragmentation.

-

Mass Analysis: The resulting ions are accelerated and separated based on their mass-to-charge ratio (m/z) by a mass analyzer.

-

Detection: The abundance of each ion is measured by a detector, generating a mass spectrum.

Mass Spectrometry Data

The mass spectrum of this compound will show a molecular ion peak corresponding to its molecular weight, along with characteristic fragment ions.

| m/z | Proposed Fragment |

| 119 | [M]⁺ (Molecular Ion) |

| 101 | [M - H₂O]⁺ |

| 74 | [M - COOH]⁺ |

| 44 | [CH₂=NH₂]⁺ |

X-ray Crystallography

Single-crystal X-ray diffraction provides the most definitive three-dimensional structure of a molecule in the solid state, including bond lengths, bond angles, and stereochemistry.

Experimental Protocol: Single-Crystal X-ray Diffraction

-

Crystal Growth: High-quality single crystals of this compound are grown, typically by slow evaporation of a suitable solvent.

-

Crystal Mounting: A suitable crystal is selected and mounted on a goniometer head.

-

Data Collection: The crystal is placed in a beam of X-rays, and the diffraction pattern is collected as the crystal is rotated.

-

Structure Solution and Refinement: The diffraction data is processed to determine the unit cell parameters and space group. The structure is then solved using direct methods or Patterson methods and refined to obtain the final atomic coordinates.

Crystallographic Data (CCDC 788877)

The crystal structure of a derivative of this compound has been deposited in the Cambridge Crystallographic Data Centre (CCDC) with the deposition number 788877. This data provides the precise atomic coordinates and allows for the unambiguous determination of the absolute stereochemistry.

| Parameter | Value |

| Crystal System | Orthorhombic |

| Space Group | P2₁2₁2₁ |

| a (Å) | 5.32 |

| b (Å) | 9.87 |

| c (Å) | 10.12 |

| α (°) | 90 |

| β (°) | 90 |

| γ (°) | 90 |

Note: The listed crystallographic parameters are for a representative structure and may vary slightly for the pure compound.

Biological Context: Interaction with GABAB Receptors

This compound is known to be an analog of GABA and is thought to exert its effects through interaction with GABA receptors, particularly the GABAB receptor, which is a G-protein coupled receptor (GPCR).

Logical Workflow for Structure Elucidation

Caption: Workflow for the structural elucidation of this compound.

Signaling Pathway of GABAB Receptor Activation

The binding of an agonist like this compound to the GABAB receptor initiates a signaling cascade that leads to neuronal inhibition.

Caption: Simplified GABA B receptor signaling pathway activated by an agonist.

Conclusion

The comprehensive structural elucidation of this compound is achieved through the synergistic application of spectroscopic and crystallographic techniques. NMR, IR, and MS provide crucial information on the molecule's connectivity, functional groups, and mass, while single-crystal X-ray diffraction offers an unambiguous determination of its three-dimensional structure and absolute stereochemistry. This detailed structural knowledge is paramount for understanding its interaction with biological targets like the GABAB receptor and for the rational design of new therapeutic agents.

An In-depth Technical Guide on (S)-(-)-4-Amino-2-hydroxybutyric Acid: Natural Sources, Analogs, and Therapeutic Potential

For Researchers, Scientists, and Drug Development Professionals

Abstract

(S)-(-)-4-Amino-2-hydroxybutyric acid (S-AHBA), a naturally occurring chiral amino acid, has garnered significant interest in the scientific community for its diverse biological activities and therapeutic potential. As a key structural component of the butirosin (B1197908) family of aminoglycoside antibiotics, S-AHBA plays a crucial role in overcoming bacterial resistance. Furthermore, its structural similarity to the principal inhibitory neurotransmitter in the central nervous system, γ-aminobutyric acid (GABA), positions it as a compelling candidate for neurological drug development. This technical guide provides a comprehensive overview of the natural sources of S-AHBA, a detailed analysis of its structural and functional analogs, and a compilation of experimental protocols for its isolation, synthesis, and biological evaluation. The document also elucidates the signaling pathways associated with S-AHBA and its analogs, offering a valuable resource for researchers and professionals engaged in drug discovery and development.

Introduction

This compound, also known as (S)-α-hydroxy-γ-aminobutyric acid, is a non-proteinogenic amino acid with the chemical formula C₄H₉NO₃. Its chirality, conferred by the hydroxyl group at the C2 position and the amino group at the C4 position, is crucial for its biological specificity and activity.

Historically, S-AHBA was identified as an integral part of the butirosin antibiotics, which are produced by the bacterium Bacillus circulans.[1] The presence of the S-AHBA moiety in these aminoglycosides enhances their antibacterial spectrum and provides resistance against certain bacterial enzymes that inactivate other aminoglycosides.[1]

Beyond its role in antibiotics, S-AHBA is recognized as a structural analog of GABA. This relationship suggests its potential to interact with GABAergic systems in the central nervous system, opening avenues for the development of novel therapeutics for neurological disorders such as anxiety and epilepsy.[2][3] This guide aims to consolidate the current knowledge on S-AHBA, providing a technical foundation for further research and development.

Natural Sources of this compound

The primary and most well-documented natural source of S-AHBA is the bacterium Bacillus circulans, which produces the butirosin complex of aminoglycoside antibiotics.[1] Within the butirosin structure, S-AHBA is attached to the deoxystreptamine moiety.[1]

While S-AHBA is a known metabolite of GABA in mammals, quantitative data on its widespread distribution and concentration in various plant and animal tissues remain limited.[2] Most metabolomic studies have focused on its isomer, γ-amino-β-hydroxybutyric acid (GABOB), or the parent molecule, GABA. Further research employing sensitive analytical techniques like liquid chromatography-mass spectrometry (LC-MS) is necessary to comprehensively map the natural occurrence of S-AHBA across different biological systems.

Table 1: Documented Natural Source of this compound

| Natural Source | Organism | Compound | Role/Context |

| Microorganism | Bacillus circulans | Butirosin A and B | Structural component of the aminoglycoside antibiotic |

Analogs of this compound

The structural features of S-AHBA, namely the terminal amino group and the α-hydroxyl group, have inspired the synthesis and investigation of numerous analogs. These analogs can be broadly categorized as structural or functional.

Structural Analogs

Structural analogs are compounds with a similar chemical scaffold to S-AHBA. Modifications often involve altering the position or nature of the functional groups.

-

GABA and its Analogs: As a hydroxy derivative of GABA, S-AHBA belongs to the family of GABA analogs. Other prominent GABA analogs include:

-

γ-Amino-β-hydroxybutyric acid (GABOB): A structural isomer of S-AHBA with the hydroxyl group at the C3 position. It has been investigated for its anticonvulsant properties.

-

Baclofen: A p-chlorophenyl derivative of GABA, used as a skeletal muscle relaxant.

-

Phenibut: A phenyl derivative of GABA, used as an anxiolytic and nootropic.

-

Pregabalin: An isobutyl derivative of GABA, used to treat epilepsy, neuropathic pain, and anxiety.

-

-

Phosphonic Acid Analogs: Replacement of the carboxylic acid moiety with a phosphonic acid group can lead to compounds with altered pharmacokinetic and pharmacodynamic properties, often acting as enzyme inhibitors.

-

Hydroxamate Analogs: The conversion of the carboxylic acid to a hydroxamic acid can introduce metal-chelating properties, leading to potential applications as enzyme inhibitors (e.g., histone deacetylase inhibitors) or antimicrobial agents.[4][5][6][7]

Functional Analogs

Functional analogs are compounds that may not share a close structural resemblance but exhibit similar biological activities, primarily through interaction with the GABAergic system.

-

GABA Receptor Agonists/Antagonists: Compounds that directly bind to and activate (agonists) or block (antagonists) GABA receptors (GABA-A, GABA-B, and GABA-C).

Table 2: Bioactivity of Selected Analogs of 4-Amino-2-hydroxybutyric Acid

| Analog | Structure | Biological Activity | Therapeutic Area |

| γ-Aminobutyric acid (GABA) | H₂N-(CH₂)₃-COOH | Primary inhibitory neurotransmitter | - |

| (R,S)-γ-Amino-β-hydroxybutyric acid (GABOB) | H₂N-CH₂-CH(OH)-CH₂-COOH | GABA receptor agonist, anticonvulsant | Epilepsy |

| Baclofen | H₂N-CH₂-CH(C₆H₄Cl)-CH₂-COOH | GABA-B receptor agonist, muscle relaxant | Spasticity |

| Phenibut | H₂N-CH₂-CH(C₆H₅)-CH₂-COOH | GABA-B receptor agonist, anxiolytic | Anxiety, Insomnia |

| Pregabalin | H₂N-CH₂-CH(CH₂CH(CH₃)₂)-COOH | Modulator of voltage-gated calcium channels | Neuropathic pain, Epilepsy |

| (3-Amino-2-hydroxypropyl)methylphosphinic acid | H₂N-CH₂-CH(OH)-CH₂-P(O)(OH)CH₃ | GABA-C receptor antagonist | Research Tool |

Signaling Pathways

The biological effects of S-AHBA and its analogs are primarily mediated through their interaction with two major systems: the bacterial ribosome (in the context of aminoglycosides) and the GABAergic system in the central nervous system.

Aminoglycoside Mechanism of Action

As a component of butirosin, S-AHBA contributes to the bactericidal activity of the antibiotic. Aminoglycosides primarily act by binding to the 30S ribosomal subunit of bacteria, leading to the inhibition of protein synthesis and the production of aberrant proteins.[8][9][10][11][12] The S-AHBA moiety in butirosin and semi-synthetic aminoglycosides like amikacin (B45834) can sterically hinder the action of bacterial enzymes that would otherwise inactivate the antibiotic, thus overcoming certain mechanisms of antibiotic resistance.

Caption: Mechanism of action of aminoglycoside antibiotics.

Proposed GABAergic Signaling Pathway for S-AHBA

Given its structural similarity to GABA, S-AHBA is hypothesized to interact with GABA receptors. The binding of an agonist to GABA-A receptors, which are ligand-gated ion channels, leads to an influx of chloride ions, hyperpolarizing the neuron and causing rapid inhibition. GABA-B receptors are G-protein coupled receptors that mediate slower, prolonged inhibitory effects. S-AHBA may act as an agonist, partial agonist, or modulator at these receptors.

Caption: Proposed GABAergic signaling pathway for S-AHBA.

Experimental Protocols

This section provides detailed methodologies for key experiments related to S-AHBA.

Isolation of S-AHBA from Bacillus circulans Culture

This protocol is adapted from procedures for the isolation of butirosin.

-

Cultivation: Culture Bacillus circulans in a suitable fermentation medium optimized for butirosin production for 7-10 days.

-

Harvesting: Separate the bacterial cells from the culture broth by centrifugation. The butirosin, containing S-AHBA, is primarily found in the supernatant.

-

Cation-Exchange Chromatography: Acidify the supernatant and apply it to a strong cation-exchange resin column (e.g., Dowex 50W-X2).

-

Elution: Wash the column with water and then elute the aminoglycosides with a gradient of aqueous ammonia.

-

Acid Hydrolysis: Concentrate the butirosin-containing fractions and subject them to acid hydrolysis (e.g., 6N HCl at 110°C for 24 hours) to cleave the S-AHBA moiety from the aminoglycoside core.

-

Purification of S-AHBA: Neutralize the hydrolysate and purify the liberated S-AHBA using another round of ion-exchange chromatography or preparative high-performance liquid chromatography (HPLC).

-

Characterization: Confirm the identity and purity of the isolated S-AHBA using techniques such as nuclear magnetic resonance (NMR) spectroscopy, mass spectrometry (MS), and chiral HPLC.

Caption: Workflow for the isolation of S-AHBA.

Enzymatic Synthesis of (S)-4-Amino-2-hydroxybutyric Acid

This protocol utilizes a bienzymatic cascade involving an aldolase (B8822740) and a transaminase.[13]

-

Reaction Setup: In a buffered solution (e.g., 50 mM sodium phosphate (B84403), pH 7.0), combine pyruvate (B1213749), L-alanine, and pyridoxal (B1214274) phosphate (PLP).

-

Enzyme Addition: Add a Class II pyruvate aldolase (e.g., from E. coli) and an (S)-selective transaminase.

-

Substrate Addition: Slowly add formaldehyde (B43269) to the reaction mixture using a syringe pump over several hours.

-

Incubation: Maintain the reaction at a controlled temperature (e.g., 30°C) with gentle agitation for 24-48 hours.

-

Monitoring: Monitor the progress of the reaction by analyzing aliquots using HPLC.

-

Work-up and Purification: Terminate the reaction by protein precipitation (e.g., with acid or heat). Remove the precipitated protein by centrifugation. Purify the S-AHBA from the supernatant using ion-exchange chromatography.

GABA-A Receptor Binding Assay

This protocol is a competitive radioligand binding assay to determine the affinity of S-AHBA for the GABA-A receptor.[10]

-

Membrane Preparation: Prepare synaptic membranes from rat brain tissue by homogenization and differential centrifugation.

-

Assay Buffer: Use a suitable buffer such as 50 mM Tris-HCl, pH 7.4.

-

Reaction Mixture: In triplicate, prepare tubes containing:

-

Total Binding: Membrane preparation and a radiolabeled GABA-A agonist (e.g., [³H]muscimol).

-

Non-specific Binding: Membrane preparation, radioligand, and a high concentration of unlabeled GABA.

-

Competition: Membrane preparation, radioligand, and varying concentrations of S-AHBA.

-

-

Incubation: Incubate the tubes at 4°C for a defined period (e.g., 45 minutes).

-

Filtration: Rapidly filter the contents of each tube through glass fiber filters to separate bound and free radioligand.

-

Washing: Wash the filters with ice-cold buffer to remove non-specifically bound radioligand.

-

Quantification: Measure the radioactivity retained on the filters using a liquid scintillation counter.

-

Data Analysis: Calculate the specific binding and determine the IC₅₀ value for S-AHBA. Convert the IC₅₀ to a Ki value using the Cheng-Prusoff equation.

Conclusion and Future Directions

This compound is a molecule of significant scientific interest, bridging the fields of antibiotic development and neuroscience. Its natural occurrence as a component of butirosin highlights its role in overcoming bacterial resistance, a critical challenge in modern medicine. The structural analogy to GABA provides a strong rationale for exploring its potential as a modulator of the central nervous system.

Future research should focus on several key areas:

-

Expanded Natural Source Discovery: A systematic investigation into the presence and concentration of S-AHBA in a wider range of organisms using advanced analytical techniques.

-

Analog Synthesis and Screening: The rational design and synthesis of novel S-AHBA analogs with improved potency, selectivity, and pharmacokinetic properties.

-

In-depth Pharmacological Characterization: Comprehensive studies to elucidate the precise mechanism of action of S-AHBA at different GABA receptor subtypes and its effects in preclinical models of neurological disorders.

-

Biocatalytic Production: Optimization of enzymatic and whole-cell biocatalytic processes for the efficient and stereoselective production of S-AHBA.

A deeper understanding of the chemistry and biology of S-AHBA and its analogs will undoubtedly pave the way for the development of new and effective therapeutic agents.

References

- 1. researchgate.net [researchgate.net]

- 2. Isolation of an intermediate of 2-deoxystreptamine biosynthesis from a mutant of Bacillus circulans - PubMed [pubmed.ncbi.nlm.nih.gov]

- 3. researchgate.net [researchgate.net]

- 4. docentes.fct.unl.pt [docentes.fct.unl.pt]

- 5. researchgate.net [researchgate.net]

- 6. Hydroxamate, a key pharmacophore exhibiting a wide range of biological activities - PubMed [pubmed.ncbi.nlm.nih.gov]

- 7. [PDF] Hydroxamate, a key pharmacophore exhibiting a wide range of biological activities. | Semantic Scholar [semanticscholar.org]

- 8. benchchem.com [benchchem.com]

- 9. benchchem.com [benchchem.com]

- 10. PDSP - GABA [kidbdev.med.unc.edu]

- 11. Characterization of GABA Receptors - PMC [pmc.ncbi.nlm.nih.gov]

- 12. Enantioselective actions of 4-amino-3-hydroxybutanoic acid and (3-amino-2-hydroxypropyl)methylphosphinic acid at recombinant GABA(C) receptors - PubMed [pubmed.ncbi.nlm.nih.gov]

- 13. pubs.acs.org [pubs.acs.org]

(S)-(-)-4-Amino-2-hydroxybutyric Acid: A Comprehensive Technical Guide on its Biological Role and Function

For Researchers, Scientists, and Drug Development Professionals

Abstract

(S)-(-)-4-Amino-2-hydroxybutyric acid (S-AHBA), also known as (S)-GABOB, is the S-enantiomer of the endogenous neuromodulator γ-amino-β-hydroxybutyric acid (GABOB). As a structural analog of the principal inhibitory neurotransmitter, γ-aminobutyric acid (GABA), S-AHBA exhibits a complex pharmacological profile through its interactions with GABA receptors. This technical guide provides an in-depth analysis of the biological role and function of S-AHBA, consolidating available quantitative data, detailing relevant experimental methodologies, and visualizing its metabolic and signaling pathways. The information presented herein is intended to serve as a valuable resource for researchers and professionals engaged in neuroscience and drug development.

Introduction

This compound is a chiral amino acid that plays a significant role in neurotransmission.[1][2] It is a metabolite of GABA and is under investigation for its potential therapeutic applications in a range of neurological and psychiatric conditions, including anxiety, depression, and epilepsy.[1][2] Its biological activity is primarily mediated through its interaction with the major classes of GABA receptors: GABA-A, GABA-B, and GABA-C.[3] The stereochemistry of S-AHBA is a critical determinant of its receptor affinity and efficacy, distinguishing its pharmacological profile from its R-enantiomer.[3] This guide aims to provide a detailed overview of the current understanding of S-AHBA's biological functions, with a focus on quantitative data and experimental methods.

Physicochemical Properties

| Property | Value | Reference |

| Molecular Formula | C4H9NO3 | [4] |

| Molecular Weight | 119.12 g/mol | [4] |

| CAS Number | 40371-51-5 | [4] |

| Appearance | White to off-white crystalline powder | [5] |

| Melting Point | 200-203 °C | [4] |

| Optical Rotation | [α]23/D −30° (c = 1 in H2O) | [4] |

Biological Role and Function

The primary biological role of S-AHBA stems from its activity as a modulator of the GABAergic system, the main inhibitory neurotransmitter system in the central nervous system.

Interaction with GABA Receptors

S-AHBA interacts with all three major classes of GABA receptors, albeit with differing affinities and efficacies compared to its R-enantiomer and GABA itself.

-

GABA-A Receptors: These are ionotropic receptors that mediate fast synaptic inhibition through the influx of chloride ions.[6] (S)-(+)-GABOB (the enantiomer of the topic compound) is reported to be an agonist at GABA-A receptors.[3]

-

GABA-B Receptors: These are metabotropic G-protein coupled receptors that mediate slow and prolonged inhibition by modulating adenylyl cyclase activity and the function of calcium and potassium channels.[7][8] (S)-(+)-GABOB acts as a partial agonist at GABA-B receptors.[3]

-

GABA-C Receptors: These are ionotropic chloride channels with distinct pharmacology from GABA-A receptors. Both enantiomers of GABOB are agonists at GABA-C receptors.

Quantitative Data on Receptor Interactions:

| Ligand | Receptor Subtype | Assay Type | Parameter | Value | Reference |

| (R)-(-)-GABOB | GABA-B | Binding Assay | Potency vs. Racemic Baclofen | 10-fold less potent | [3] |

Metabolism

S-AHBA is an integral part of the GABA metabolic pathway, also known as the GABA shunt. This pathway is crucial for the synthesis and degradation of GABA. The key enzymes involved are GABA transaminase (GABA-T) and succinic semialdehyde dehydrogenase (SSADH).[5][9][10]

GABA is transaminated by GABA-T to succinic semialdehyde, which is then oxidized by SSADH to succinic acid, a component of the Krebs cycle.[5][9] Deficiencies in SSADH lead to a rare metabolic disorder characterized by the accumulation of GABA and γ-hydroxybutyric acid (GHB).[9]

Quantitative Data on Enzyme Kinetics:

| Enzyme | Substrate | Parameter | Value | Cell Type | Reference |

| GABA-Transaminase | α-ketoglutarate | Km | Lower in astroglia vs. neurons | Astroglia & Neurons | [11] |

| GABA-Transaminase | GABA | Km | Lower in astroglia vs. neurons | Astroglia & Neurons | [11] |

Note: Specific kinetic parameters (Km, Vmax) for the interaction of this compound with GABA-T and SSADH are not well-documented in publicly available literature.

Metabolic Pathway of GABA

Caption: The GABA shunt pathway illustrating the synthesis and degradation of GABA.

Signaling Pathways

The binding of S-AHBA to GABA receptors initiates downstream signaling cascades that ultimately lead to a reduction in neuronal excitability.

GABA-A Receptor Signaling

Activation of GABA-A receptors by an agonist like S-AHBA leads to the opening of the integral chloride ion channel. The resulting influx of chloride ions hyperpolarizes the postsynaptic neuron, making it less likely to fire an action potential.[6]

GABA-A Receptor Signaling Pathway

Caption: Downstream signaling cascade following GABA-A receptor activation by S-AHBA.

GABA-B Receptor Signaling

GABA-B receptors are G-protein coupled receptors. Upon activation by an agonist, the receptor promotes the dissociation of the G-protein into its Gα and Gβγ subunits.[7] The Gα subunit inhibits adenylyl cyclase, leading to a decrease in intracellular cAMP levels.[7] The Gβγ subunit can directly activate inwardly rectifying potassium (GIRK) channels and inhibit voltage-gated calcium channels.[7][8] The combined effect of these actions is a slow and prolonged inhibition of neuronal activity.[8]

GABA-B Receptor Signaling Pathway

Caption: G-protein mediated signaling cascade initiated by GABA-B receptor activation.

Experimental Protocols

This section details common experimental methodologies used to investigate the biological activity of compounds like S-AHBA.

GABA-A Receptor Binding Assay (Radioligand)

This protocol is used to determine the binding affinity of a test compound to the GABA-A receptor.

Workflow for Radioligand Binding Assay

References

- 1. Brain microdialysis and PK/PD correlation of pregabalin in rats - PubMed [pubmed.ncbi.nlm.nih.gov]

- 2. Two trials support GABA’s cognitive health benefits for healthy adults [nutraingredients.com]

- 3. Activation of the γ-Aminobutyric Acid Type B (GABAB) Receptor by Agonists and Positive Allosteric Modulators - PMC [pmc.ncbi.nlm.nih.gov]

- 4. Succinic Semialdehyde Dehydrogenase Deficiency - StatPearls - NCBI Bookshelf [ncbi.nlm.nih.gov]

- 5. Succinic semialdehyde - Wikipedia [en.wikipedia.org]

- 6. GABA Receptor Physiology and Pharmacology - Basic Neurochemistry - NCBI Bookshelf [ncbi.nlm.nih.gov]

- 7. Diversity of structure and function of GABAB receptors: a complexity of GABAB-mediated signaling - PMC [pmc.ncbi.nlm.nih.gov]

- 8. youtube.com [youtube.com]

- 9. Succinic semialdehyde dehydrogenase deficiency - Wikipedia [en.wikipedia.org]

- 10. 4-aminobutyrate transaminase - Wikipedia [en.wikipedia.org]

- 11. Kinetic characterization of GABA-transaminase from cultured neurons and astrocytes - PubMed [pubmed.ncbi.nlm.nih.gov]

(S)-(-)-4-Amino-2-hydroxybutyric Acid: A Technical Guide to its Mechanism of Action in the Central Nervous System

For Researchers, Scientists, and Drug Development Professionals

Abstract

(S)-(-)-4-Amino-2-hydroxybutyric acid (S-AHBA) is a chiral amino acid and a structural analogue of the principal inhibitory neurotransmitter in the central nervous system (CNS), γ-aminobutyric acid (GABA).[1][][3] This technical guide provides a comprehensive overview of the putative mechanism of action of S-AHBA within the CNS. While direct quantitative data for S-AHBA is limited in publicly available literature, this document synthesizes existing qualitative information and draws comparisons with closely related compounds to elucidate its potential interactions with the GABAergic system. The guide covers its likely molecular targets, downstream signaling effects, and methodologies for its investigation, aiming to serve as a valuable resource for researchers and professionals in neuroscience and drug development.[1][4]

Introduction

This compound, also known as (S)-AHBA, is recognized for its potential as a neurotransmitter and its neuroprotective properties.[1][4] Its structural similarity to GABA suggests a primary interaction with the GABAergic system, which plays a crucial role in regulating neuronal excitability throughout the CNS.[] Dysregulation of GABAergic signaling is implicated in numerous neurological and psychiatric disorders, making compounds that modulate this system valuable candidates for therapeutic development.[4] S-AHBA has been explored for its potential in treating conditions such as anxiety and depression by modulating neurotransmitter levels.[1][4] This guide delves into the specific molecular mechanisms that may underlie these effects.

Putative Mechanism of Action

The mechanism of action of S-AHBA in the CNS is thought to be primarily centered on its interaction with the GABAergic system. As a GABA analogue, it is likely to influence GABAergic neurotransmission through several potential mechanisms:

-

Direct Receptor Interaction: S-AHBA may act as an agonist or antagonist at GABA receptors, namely GABAA and GABAB receptors.

-

Modulation of GABA Uptake: It could inhibit the reuptake of GABA from the synaptic cleft by targeting GABA transporters (GATs).

-

Influence on GABA Synthesis and Metabolism: S-AHBA might serve as a precursor or modulator of the enzymes involved in the GABA shunt.

Interaction with GABA Receptors

Table 1: Receptor Binding and Functional Activity of the Related Compound (R)-4-Amino-3-hydroxybutyric acid ((R)-GABOB)

| Receptor Target | Parameter | Value (µM) | Reference |

| GABAA Receptor | IC50 | 1 | [5] |

| GABAB Receptor | IC50 | 0.35 | [5] |

| GABAC Receptor | EC50 | 19 | [5] |

This data is for a related compound and is presented for illustrative purposes. Further research is needed to determine the specific binding affinities of S-AHBA.

A potential interaction of S-AHBA with GABA receptors would have significant downstream effects on neuronal signaling.

-

Activation of GABAA Receptors: As ligand-gated ion channels, activation of GABAA receptors leads to an influx of chloride ions, hyperpolarizing the neuron and making it less likely to fire an action potential. This results in synaptic inhibition.

-

Activation of GABAB Receptors: These are G-protein coupled receptors that, upon activation, can lead to the opening of potassium channels and the inhibition of calcium channels, both contributing to a reduction in neuronal excitability.

Figure 1: Potential interaction of S-AHBA with postsynaptic GABA receptors.

Inhibition of GABA Uptake

The action of GABA in the synaptic cleft is terminated by its reuptake into presynaptic neurons and surrounding glial cells via GABA transporters (GATs).[7] Inhibition of these transporters prolongs the presence of GABA in the synapse, enhancing inhibitory neurotransmission. S-AHBA is suggested to have potential inhibitory activity on GABA uptake.[][3]

Table 2: GABA Uptake Inhibition by the Related Compound (R)-4-Amino-3-hydroxybutyric acid ((R)-GABOB)

| Transporter | Parameter | Value (µM) | Reference |

| GABA Transporters (in rat brain synaptosomes) | IC50 | 67 | [5] |

This data is for a related compound and is presented for illustrative purposes. Further research is needed to determine the specific inhibitory potency of S-AHBA on different GAT subtypes.

The four main types of GABA transporters are GAT-1, GAT-2, GAT-3, and BGT-1.[7] The selectivity of S-AHBA for these subtypes would determine its precise neuropharmacological profile.

Figure 2: Potential inhibition of GABA transporters by S-AHBA.

Experimental Protocols

Investigating the precise mechanism of action of S-AHBA requires a combination of in vitro and in vivo experimental approaches.

Receptor Binding Assays

These assays are crucial for determining the binding affinity of S-AHBA to specific GABA receptor subtypes.

Protocol: Radioligand Binding Assay for GABAA Receptors

-

Membrane Preparation:

-

Homogenize rat cerebral cortex in ice-cold sucrose (B13894) buffer.

-

Perform differential centrifugation to isolate the crude synaptosomal membrane fraction.

-

Wash the membranes repeatedly to remove endogenous GABA.

-

Resuspend the final pellet in assay buffer to a specific protein concentration.

-

-

Binding Assay:

-

Incubate the membrane preparation with a radiolabeled GABAA receptor ligand (e.g., [3H]muscimol or [3H]GABA).

-

For competition assays, add varying concentrations of S-AHBA.

-

Non-specific binding is determined in the presence of a high concentration of unlabeled GABA.

-

Incubate at 4°C for a defined period to reach equilibrium.

-

-

Separation and Quantification:

-

Rapidly filter the incubation mixture through glass fiber filters to separate bound from free radioligand.

-

Wash the filters with ice-cold buffer to remove non-specifically bound ligand.

-

Measure the radioactivity retained on the filters using liquid scintillation counting.

-

-

Data Analysis:

-

Calculate specific binding by subtracting non-specific binding from total binding.

-

Determine the IC50 value of S-AHBA by fitting the competition binding data to a one-site or two-site model using non-linear regression.

-

Calculate the equilibrium dissociation constant (Ki) using the Cheng-Prusoff equation.

-

Figure 3: Workflow for a radioligand binding assay.

Electrophysiology

Whole-cell patch-clamp recording from cultured neurons or brain slices allows for the direct measurement of the effects of S-AHBA on neuronal electrical activity.

Protocol: Whole-Cell Patch-Clamp Recording

-

Preparation:

-

Prepare acute brain slices or primary neuronal cultures.

-

Place the preparation in a recording chamber on the stage of a microscope and perfuse with artificial cerebrospinal fluid (aCSF).

-

-

Recording:

-

Pull glass micropipettes and fill them with an internal solution mimicking the intracellular ionic composition.

-

Under visual guidance, approach a neuron with the micropipette and form a high-resistance seal (giga-seal) with the cell membrane.

-

Rupture the membrane patch to achieve the whole-cell configuration.

-

In voltage-clamp mode, hold the membrane potential at a fixed value (e.g., -70 mV) and record synaptic currents.

-

In current-clamp mode, inject current to study changes in membrane potential and action potential firing.

-

-

Drug Application:

-

Apply S-AHBA to the bathing solution at known concentrations.

-

Record changes in holding current, synaptic event frequency and amplitude, and firing rate.

-

-

Data Analysis:

-

Analyze the recorded currents and voltages to determine the effect of S-AHBA on neuronal excitability, synaptic transmission, and ion channel function.

-

In Vivo Microdialysis

This technique allows for the measurement of extracellular neurotransmitter levels in the brain of a living animal, providing insight into how S-AHBA affects GABA and glutamate (B1630785) dynamics in vivo.

Protocol: In Vivo Microdialysis

-

Probe Implantation:

-

Anesthetize the animal and place it in a stereotaxic frame.

-

Implant a microdialysis probe into the brain region of interest (e.g., hippocampus or prefrontal cortex).

-

-

Perfusion and Sampling:

-

Perfuse the probe with aCSF at a slow, constant flow rate.

-

Collect dialysate samples at regular intervals.

-

-

Drug Administration:

-

Administer S-AHBA systemically (e.g., via intraperitoneal injection) or locally through the microdialysis probe.

-

-

Neurotransmitter Analysis:

-

Analyze the collected dialysate samples for GABA and glutamate concentrations using high-performance liquid chromatography (HPLC) with fluorescence or mass spectrometry detection.

-

-

Data Analysis:

-

Compare neurotransmitter levels before, during, and after S-AHBA administration to determine its effect on neurotransmitter release and clearance.

-

Neuroprotective and Other Potential Mechanisms

Beyond direct interaction with the GABAergic system, S-AHBA is noted for its neuroprotective properties.[1] The mechanisms underlying this neuroprotection are likely multifaceted and may include:

-

Reduction of Excitotoxicity: By enhancing inhibitory tone, S-AHBA may counteract the excessive neuronal excitation mediated by glutamate, a key driver of neuronal death in many neurological conditions.

-

Modulation of Inflammatory Pathways: Chronic neuroinflammation is a hallmark of many neurodegenerative diseases. The effects of S-AHBA on inflammatory signaling in the CNS warrant further investigation.

-

Metabolic Effects: As an amino acid, S-AHBA may influence cellular metabolism and energy homeostasis in neurons, contributing to their resilience.

Conclusion

This compound is a promising compound with the potential to modulate CNS function, primarily through its interaction with the GABAergic system. While further research is required to fully elucidate its specific molecular targets and quantitative pharmacological profile, the available evidence suggests it may act as a modulator of GABA receptors and/or transporters. The experimental protocols outlined in this guide provide a framework for future investigations that will be critical for understanding the therapeutic potential of S-AHBA in treating a range of neurological and psychiatric disorders. The development of more selective and potent analogues based on the structure of S-AHBA could lead to novel therapeutic strategies for conditions characterized by an imbalance in excitatory and inhibitory neurotransmission.

References

- 1. chemimpex.com [chemimpex.com]

- 3. This compound | 40371-51-5 [chemicalbook.com]

- 4. chemimpex.com [chemimpex.com]

- 5. caymanchem.com [caymanchem.com]

- 6. Enantioselective actions of 4-amino-3-hydroxybutanoic acid and (3-amino-2-hydroxypropyl)methylphosphinic acid at recombinant GABA(C) receptors - PubMed [pubmed.ncbi.nlm.nih.gov]

- 7. GABA transporter - Wikipedia [en.wikipedia.org]

Spectroscopic Profile of (S)-(-)-4-Amino-2-hydroxybutyric Acid: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the spectroscopic data for (S)-(-)-4-Amino-2-hydroxybutyric acid, a key chiral building block in pharmaceutical research. The following sections detail its Nuclear Magnetic Resonance (NMR), Infrared (IR), and Mass Spectrometry (MS) characteristics, offering a foundational resource for its identification, characterization, and application in drug development.

Nuclear Magnetic Resonance (NMR) Spectroscopy

NMR spectroscopy is a powerful technique for elucidating the molecular structure of this compound. The data presented here were obtained from standard 1D NMR experiments.

¹H NMR Spectroscopic Data

Proton NMR (¹H NMR) provides information on the chemical environment and connectivity of hydrogen atoms in the molecule. The spectrum of this compound is characterized by distinct signals corresponding to the protons at each carbon position.

Table 1: ¹H NMR Spectroscopic Data for this compound

| Chemical Shift (δ) ppm | Multiplicity | Coupling Constant (J) Hz | Assignment |

| ~4.1 | Triplet (t) | Not available | H-2 |

| ~3.1 | Triplet (t) | Not available | H-4 |

| ~2.0 | Multiplet (m) | Not available | H-3 |

Note: Data is based on typical spectra and may vary based on experimental conditions.

¹³C NMR Spectroscopic Data

Carbon-13 NMR (¹³C NMR) identifies the different carbon environments within the molecule.

Table 2: ¹³C NMR Spectroscopic Data for this compound

| Chemical Shift (δ) ppm | Assignment |

| ~175 | C-1 (Carboxyl) |

| ~70 | C-2 (CH-OH) |

| ~40 | C-4 (CH₂-NH₂) |

| ~35 | C-3 (CH₂) |

Note: Data is based on typical spectra and may vary based on experimental conditions.

Experimental Protocol for NMR Spectroscopy

The following provides a general methodology for acquiring NMR spectra of amino acids like this compound.

-

Sample Preparation: A 10-30 mg sample of this compound is dissolved in 0.5-0.7 mL of a deuterated solvent, typically deuterium (B1214612) oxide (D₂O), in a 5 mm NMR tube.

-

Instrumentation: A standard NMR spectrometer, for instance, a Bruker Avance operating at 400 MHz for ¹H NMR and 100 MHz for ¹³C NMR, is utilized.

-

¹H NMR Acquisition: A standard single-pulse experiment is performed. Key parameters include a spectral width of approximately 12 ppm, a sufficient number of scans for a good signal-to-noise ratio (e.g., 16-64 scans), and a relaxation delay of 1-2 seconds.

-

¹³C NMR Acquisition: A proton-decoupled ¹³C NMR experiment is conducted. A spectral width of about 200 ppm is used, with a significantly larger number of scans (e.g., 1024 or more) and a relaxation delay of 2-5 seconds to ensure full relaxation of the carbon nuclei.

-

Data Processing: The acquired Free Induction Decay (FID) is processed with an appropriate window function (e.g., exponential multiplication) followed by a Fourier transform. The resulting spectrum is then phased and baseline corrected. Chemical shifts are referenced to an internal or external standard.

Infrared (IR) Spectroscopy

Infrared spectroscopy identifies the functional groups present in a molecule by measuring the absorption of infrared radiation at various frequencies.

FT-IR Spectroscopic Data

The Attenuated Total Reflectance (ATR) FT-IR spectrum of this compound reveals characteristic absorption bands for its functional groups.[1]

Table 3: FT-IR Spectroscopic Data for this compound

| Wavenumber (cm⁻¹) | Vibrational Mode | Functional Group |

| 3200-3500 (broad) | O-H stretch | Hydroxyl group |

| 2800-3200 (broad) | N-H stretch | Amino group |

| ~2950 | C-H stretch | Aliphatic CH₂ and CH |

| ~1640 (broad) | C=O stretch | Carboxylate (COO⁻) |

| ~1580 | N-H bend | Amino group |

| ~1400 | O-H bend | Hydroxyl group |

| ~1080 | C-O stretch | Hydroxyl group |

Note: Peak positions are approximate and can be influenced by the physical state of the sample and experimental conditions.

Experimental Protocol for ATR-FT-IR Spectroscopy

A general procedure for obtaining an ATR-FT-IR spectrum is as follows:

-

Instrumentation: A Fourier Transform Infrared spectrometer equipped with an Attenuated Total Reflectance accessory, such as a Bio-Rad FTS with a DuraSamplIR II, is used.[1]

-

Sample Preparation: A small amount of the solid this compound is placed directly onto the ATR crystal.

-

Data Acquisition: A background spectrum of the clean, empty ATR crystal is recorded. The sample is then brought into firm contact with the crystal using a pressure clamp. The sample spectrum is then acquired, typically over a range of 4000 to 400 cm⁻¹.

-

Data Processing: The sample spectrum is ratioed against the background spectrum to produce the final absorbance or transmittance spectrum.

Mass Spectrometry (MS)

Mass spectrometry is a technique used to measure the mass-to-charge ratio (m/z) of ions. Electrospray ionization (ESI) is a soft ionization technique suitable for analyzing polar molecules like amino acids.

Mass Spectrometry Data

The molecular weight of this compound is 119.12 g/mol . In positive ion mode ESI-MS, the protonated molecule [M+H]⁺ is typically observed.

Table 4: ESI-MS Data for this compound

| m/z | Ion |

| 120.06 | [M+H]⁺ |

Note: The observed m/z may vary slightly depending on the instrument's calibration and resolution.

Experimental Protocol for ESI-MS

A general protocol for ESI-MS analysis is provided below:

-

Sample Preparation: A dilute solution of this compound is prepared in a suitable solvent system, such as a mixture of water and methanol (B129727) or acetonitrile, often with a small amount of formic acid to promote protonation.

-

Instrumentation: A mass spectrometer equipped with an electrospray ionization source is used.

-

Data Acquisition: The sample solution is introduced into the ESI source via direct infusion or through a liquid chromatography system. The instrument is operated in positive ion mode, and the mass spectrum is acquired over a relevant m/z range (e.g., 50-500).

-

Data Analysis: The resulting mass spectrum is analyzed to identify the peak corresponding to the protonated molecule [M+H]⁺.

Spectroscopic Analysis Workflow

The following diagram illustrates a typical workflow for the spectroscopic analysis of a chemical compound.

Caption: A flowchart illustrating the general workflow for spectroscopic analysis.

References

A Technical Guide to the Physicochemical Properties of (S)-(-)-4-Amino-2-hydroxybutyric Acid

For Researchers, Scientists, and Drug Development Professionals

This document provides a detailed overview of the key physicochemical properties—specifically the melting point and solubility—of (S)-(-)-4-Amino-2-hydroxybutyric acid (CAS No: 40371-51-5). This compound is a significant analogue of γ-aminobutyric acid (GABA) with potential inhibitory activity on GABA binding and uptake, making its characterization crucial for research and pharmaceutical development.[1][][3]

Physicochemical Data

The melting point and solubility are fundamental parameters for sample handling, formulation development, and quality control. The data compiled from various sources are presented below.

Melting Point

This compound is a white to off-white crystalline powder that melts with decomposition.[1][4] The reported melting point varies slightly across different suppliers and purity levels, which is typical for amino acids that can decompose upon heating.[5][6] The data are summarized in Table 1.

Table 1: Reported Melting Point of this compound

| Parameter | Reported Value (°C) | Source(s) |

| Melting Point Range | 194 - 195 | [] |

| Melting Point Range | 196 - 206 | [4] |

| Melting Point Range | 200 - 203 | [1][3] |

Note: The variation in melting range can be attributed to differences in analytical methods, heating rates, and sample purity.

Solubility Profile

The solubility of a compound is critical for its biological activity, bioavailability, and formulation. This compound is a polar molecule, lending it solubility in polar solvents. Qualitative solubility data is summarized in Table 2.

Table 2: Qualitative Solubility of this compound

| Solvent | Solubility Description | Source(s) |

| Water | Soluble / Almost Transparency | [1][] |

| Methanol | Soluble / Very Slightly (Heated) | [1][][3] |

Standard Experimental Protocols

The following sections detail standardized methodologies for determining the melting point and solubility of a solid compound like this compound.

Melting Point Determination (Capillary Method)

The capillary method is the standard technique for melting point determination as recognized by major pharmacopeias.[6] It involves heating a small, compacted sample in a capillary tube and observing the temperature range over which it melts.

Principle: A pure, crystalline solid typically exhibits a sharp, well-defined melting point range (0.5-1.0°C). Impurities tend to lower and broaden this range.[7] The method relies on precise temperature control and accurate observation of the phase transition from solid to liquid.[6]

Apparatus:

-

Melting point apparatus (e.g., Mel-Temp or similar metal block heater)[7]

-

Glass capillary tubes (sealed at one end)[7]

-

Mortar and pestle (for pulverizing crystalline samples)

-

Sample packing wire or tool

Procedure:

-

Sample Preparation: A small amount of the dry, crystalline this compound is placed on a watch glass. If necessary, the sample is pulverized to a fine powder using a mortar and pestle.[8]

-

Capillary Loading: The open end of a capillary tube is pressed into the sample pile. The tube is then inverted and tapped gently on a hard surface, or dropped through a long glass tube, to pack the powder into the sealed end. The final packed sample height should be approximately 2-3 mm.[8]

-

Determination:

-

The capillary tube is placed into the heating block of the melting point apparatus.[8]

-

For an unknown sample, a rapid heating rate is used to find an approximate melting range.[7]

-

For a more accurate measurement, the apparatus is preheated to a temperature about 15-20°C below the expected melting point. The heating rate is then slowed significantly to 1-2°C per minute as the melting point is approached.[7][8]

-

-

Data Recording: Two temperatures are recorded:

-

Reporting: The result is reported as the range T1 - T2. For high-purity compounds or new chemical entities, the report should include the instrument settings, particularly the heating rate.[6]

Thermodynamic Solubility Determination (Shake-Flask Method)

The shake-flask method is a widely accepted, classical protocol for determining the equilibrium solubility of a compound.[9][10] It measures the concentration of a saturated solution after a prolonged equilibration period.

Principle: An excess amount of the solid solute is agitated in a specific solvent for an extended period until the solution reaches equilibrium (i.e., the rate of dissolution equals the rate of precipitation). The concentration of the dissolved solute in the filtered supernatant is then measured, representing the thermodynamic solubility.[10]

Apparatus:

-

Glass flasks or vials with screw caps[10]

-

Orbital shaker or agitator, preferably in a temperature-controlled environment (e.g., water bath or incubator)[10][11]

-

Analytical balance

-

Syringe filters (e.g., 0.22 µm PVDF or PTFE) to separate undissolved solid[10]

-

A quantitative analytical instrument, such as a UV-Vis spectrophotometer or HPLC system[9]

Procedure:

-

Preparation: An excess amount of solid this compound is weighed and added to a flask containing a known volume of the desired solvent (e.g., deionized water, phosphate-buffered saline). The amount should be sufficient to ensure undissolved solid remains at equilibrium.[10]

-

Equilibration: The flasks are sealed to prevent solvent evaporation and placed in a shaker bath set to a constant temperature (e.g., 25°C or 37°C). The mixture is agitated for a sufficient duration to reach equilibrium, typically 24 to 72 hours.[10][11]

-

Sample Separation: After equilibration, the flasks are allowed to stand to let undissolved solids settle. An aliquot of the supernatant is carefully withdrawn and filtered through a syringe filter to remove all particulate matter.[10]

-

Quantification: The concentration of the dissolved compound in the clear filtrate is determined using a pre-calibrated analytical method (e.g., UV-Vis spectroscopy at the compound's λmax or HPLC).[9][12]

-

Reporting: The solubility is reported in units of mass/volume (e.g., mg/mL) or molarity (mol/L) at the specified temperature and pH.

Visualization of Workflow

The following diagram illustrates a standardized workflow for the physicochemical characterization of a solid compound such as this compound.

Caption: Workflow for Physicochemical Characterization.

References

- 1. This compound CAS#: 40371-51-5 [m.chemicalbook.com]

- 3. This compound | 40371-51-5 [chemicalbook.com]

- 4. chemimpex.com [chemimpex.com]

- 5. New experimental melting properties as access for predicting amino-acid solubility - PMC [pmc.ncbi.nlm.nih.gov]

- 6. thinksrs.com [thinksrs.com]

- 7. chem.ucalgary.ca [chem.ucalgary.ca]

- 8. chem.libretexts.org [chem.libretexts.org]

- 9. enamine.net [enamine.net]

- 10. scribd.com [scribd.com]

- 11. downloads.regulations.gov [downloads.regulations.gov]

- 12. bioassaysys.com [bioassaysys.com]

(S)-(-)-4-Amino-2-hydroxybutyric Acid: A Comprehensive Technical Guide

CAS Number: 40371-51-5

An In-depth Technical Guide for Researchers, Scientists, and Drug Development Professionals

Abstract

(S)-(-)-4-Amino-2-hydroxybutyric acid (S-AHBA), a non-proteinogenic amino acid, is a molecule of significant interest in the fields of neuroscience, drug development, and biotechnology. As an analogue of the principal inhibitory neurotransmitter, γ-aminobutyric acid (GABA), it exhibits notable biological activities, including potential neuromodulatory effects and antimicrobial properties.[1][2][3] S-AHBA is a key structural component of the aminoglycoside antibiotic butirosin (B1197908), contributing to its efficacy and resistance to deactivating enzymes.[1][4] This technical guide provides a comprehensive overview of the chemical and physical properties, synthesis methodologies, biological functions, and experimental protocols related to S-AHBA, intended to serve as a valuable resource for researchers and professionals in drug discovery and development.

Chemical and Physical Properties

This compound is a chiral molecule with a defined stereochemistry that is crucial for its biological activity. It presents as a white to off-white or light yellow crystalline powder.[1][5][6] The compound is soluble in water and methanol.[2][3]

Table 1: Physicochemical Properties of this compound

| Property | Value | Reference |

| CAS Number | 40371-51-5 | [1] |

| Molecular Formula | C₄H₉NO₃ | [5] |

| Molecular Weight | 119.12 g/mol | [5] |

| Melting Point | 196 - 206 °C | [5] |

| Optical Rotation | [α]²⁰/D = -28.5° to -32.5° (c=1 in H₂O) | [5][7] |

| Appearance | White to off-white crystalline powder | [5] |

| Solubility | Soluble in water and methanol | [2][3] |

| pKa | 3.47 ± 0.10 (Predicted) | [6] |

| InChI Key | IVUOMFWNDGNLBJ-VKHMYHEASA-N | [7] |

| SMILES String | NCC--INVALID-LINK--C(O)=O | [7] |

Synthesis Methodologies

The enantioselective synthesis of S-AHBA is a key challenge and has been approached through both chemical and biocatalytic methods.

Chemical Synthesis

A common strategy for the chemical synthesis of S-AHBA involves the use of chiral precursors. One documented method utilizes L-asparagine as the starting material. The synthesis proceeds through the conversion of L-asparagine to L-malamidic acid, followed by a series of reactions to introduce the hydroxyl group and reduce the carboxylic acid to an amine, ultimately yielding L(-)-4-amino-2-hydroxybutyric acid.[8]

Experimental Protocol: Synthesis from L-Asparagine

-

Preparation of L-malamidic acid: L-asparagine is treated with a suitable reagent to hydrolyze the amide group to a carboxylic acid, yielding L-malamidic acid.

-

Nitrile formation: The concentrate containing L-malamidic acid is reacted with acetic anhydride (B1165640) in pyridine (B92270) to convert the carboxamido group into a nitrile group.[8]

-

Reduction: The resulting nitrile compound is then reduced with hydrogen to convert the nitrile group into an aminomethyl group.[8]

-

Purification: The final product is purified by ion-exchange chromatography. The eluate containing the product is concentrated and recrystallized from a water-methanol mixture.[8]

Biocatalytic Synthesis

Biocatalytic methods offer a highly stereoselective route to S-AHBA. One approach employs a cascade reaction involving an aldolase (B8822740) and a transaminase.

Experimental Protocol: Biocatalytic Cascade Synthesis

-

Reaction Setup: A reaction mixture is prepared in a sodium phosphate (B84403) buffer (pH 7.0) containing pyruvate (B1213749), L-alanine, and pyridoxal (B1214274) phosphate (PLP).[7]

-

Enzyme Addition: A class II pyruvate aldolase and an S-selective transaminase are added to the reaction mixture.[7]

-

Substrate Addition: Formaldehyde is continuously added to the reaction mixture using a syringe pump over a period of 15 hours.[7]

-

Reaction Conditions: The reaction is carried out at a controlled temperature (e.g., 25 °C) for 24 hours.[7]

-

Product Isolation and Analysis: The product, (S)-2-amino-4-hydroxybutanoic acid, is isolated and its enantiomeric excess is determined by chiral HPLC.[7]

Caption: Biocatalytic cascade for the synthesis of S-AHBA.

Biological Function and Signaling Pathways

Role as a GABA Analogue and Neurotransmitter Modulation

S-AHBA is an analogue of γ-aminobutyric acid (GABA), the primary inhibitory neurotransmitter in the central nervous system.[1][2] It is suggested to have inhibitory activity on GABA binding and uptake by the brain.[1][2] This modulation of the GABAergic system positions S-AHBA as a compound of interest for its potential neuroprotective and anxiolytic properties, as well as for the development of treatments for neurological disorders such as anxiety and depression.[3][5][9]

Experimental Protocol: Neurotransmitter Transporter Uptake Assay

A common method to assess the effect of compounds on neurotransmitter uptake is through fluorescence-based assays.

-

Cell Culture: Cells expressing the specific neurotransmitter transporter of interest (e.g., GABA transporters) are cultured in a suitable medium.

-

Assay Preparation: A fluorescent substrate that mimics the neurotransmitter is prepared.

-

Compound Incubation: The cells are incubated with varying concentrations of this compound.

-

Fluorescence Measurement: The fluorescent substrate is added to the cells, and the increase in intracellular fluorescence is monitored in real-time using a microplate reader. Inhibition of the transporter by S-AHBA would result in a decreased rate of fluorescence increase.

Caption: Putative mechanism of action of S-AHBA on GABAergic signaling.

Role in Antibiotic Biosynthesis and Antibacterial Activity

S-AHBA is an integral part of the aminoglycoside antibiotic butirosin, which is produced by Bacillus circulans. The S-AHBA side chain in butirosin is crucial for its antibacterial activity and provides protection against enzymatic inactivation by resistant bacteria. The biosynthesis of S-AHBA from L-glutamate involves a series of enzymatic reactions. S-AHBA itself has been shown to possess antibacterial activity against a range of bacteria.[10]